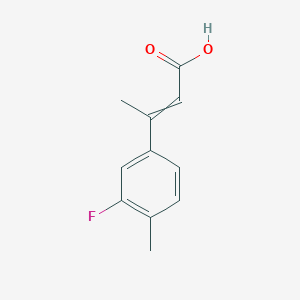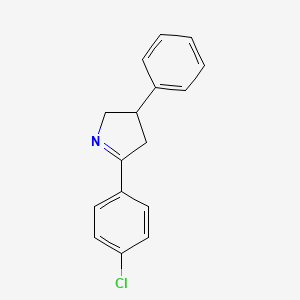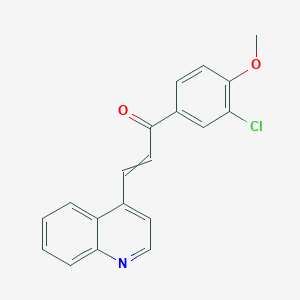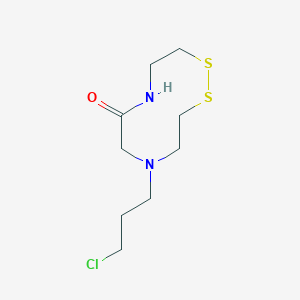![molecular formula C22H21N3 B14190984 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine CAS No. 918664-33-2](/img/structure/B14190984.png)
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is an organic compound belonging to the triazine family. This compound is characterized by its triazine core, substituted with two styryl groups at the 4 and 6 positions, and a methyl group at the 2 position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Styryl Groups: The styryl groups can be introduced via a Heck reaction, where the triazine core is reacted with 4-methylstyrene in the presence of a palladium catalyst.
Methyl Substitution: The methyl group at the 2 position can be introduced through alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the styryl groups, leading to the formation of epoxides or diols.
Reduction: Reduction of the triazine ring can yield partially or fully hydrogenated derivatives.
Substitution: The methyl and styryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hydrogenated triazine derivatives.
Substitution: Halogenated or alkylated triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic effects and conjugation.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anticancer properties, as triazine derivatives are known to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine exerts its effects is primarily through its interaction with biological macromolecules. The compound’s conjugated system allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it a candidate for photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine: Similar structure but with three phenyl groups instead of styryl groups.
2-Methyl-4,6-diphenyl-1,3,5-triazine: Lacks the extended conjugation provided by the styryl groups.
Uniqueness: 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is unique due to its extended conjugation, which imparts distinct electronic properties and enhances its potential as a fluorescent probe and in photodynamic therapy applications.
Eigenschaften
CAS-Nummer |
918664-33-2 |
|---|---|
Molekularformel |
C22H21N3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine |
InChI |
InChI=1S/C22H21N3/c1-16-4-8-19(9-5-16)12-14-21-23-18(3)24-22(25-21)15-13-20-10-6-17(2)7-11-20/h4-15H,1-3H3 |
InChI-Schlüssel |
LNBITFRVNYEVBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C)C=CC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)


![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)

![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)

![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
